

Diethyl 2-Isothiocyanatoglutarate: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Diethyl 2-isothiocyanatoglutarate

CAS No.: 58560-28-4

Cat. No.: B1580674

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This guide provides a comprehensive technical overview of **Diethyl 2-isothiocyanatoglutarate**, a chiral isothiocyanate with significant potential in synthetic chemistry and drug discovery. While specific literature on this compound is limited, this document extrapolates from the well-established chemistry of isothiocyanates and amino acid derivatives to offer valuable insights for researchers, scientists, and drug development professionals.

Introduction and Strategic Importance

Isothiocyanates (ITCs) are a class of organic compounds characterized by the $-N=C=S$ functional group. They are renowned for their versatile reactivity, particularly as electrophiles, making them valuable intermediates in the synthesis of a wide array of nitrogen- and sulfur-containing heterocycles.[1] In the realm of drug discovery, the isothiocyanate moiety serves as a reactive handle for bioconjugation, enabling the covalent labeling of proteins and other biomolecules.[2][3]

Diethyl 2-isothiocyanatoglutarate, derived from the amino acid L-glutamic acid, is of particular interest due to its chiral nature and the presence of two ester functionalities. These

features offer multiple points for further chemical modification, allowing for the construction of complex molecular architectures.

It is crucial to distinguish Diethyl L-2-isothiocyanatoglutarate from a similarly named compound, Diethyl (S)-(-)-2-isocyanatoglutarate. The latter possesses an isocyanate ($-N=C=O$) group instead of the isothiocyanate ($-N=C=S$) group. This seemingly minor difference in a single atom results in distinct reactivity profiles and applications. This guide will focus exclusively on the isothiocyanate derivative.

Physicochemical Properties

The fundamental properties of Diethyl L-2-isothiocyanatoglutarate are summarized in the table below. These data are compiled from commercially available sources.

Property	Value	Reference
CAS Number	17126-63-5	[4]
Molecular Formula	$C_{10}H_{15}NO_4S$	[4]
Molecular Weight	245.3 g/mol	[4]
Appearance	Not specified (typically a liquid)	
Density	1.14 g/cm ³	[4]
Boiling Point	122 °C at 1 mmHg	[4]

Synthesis of Diethyl 2-Isothiocyanatoglutarate

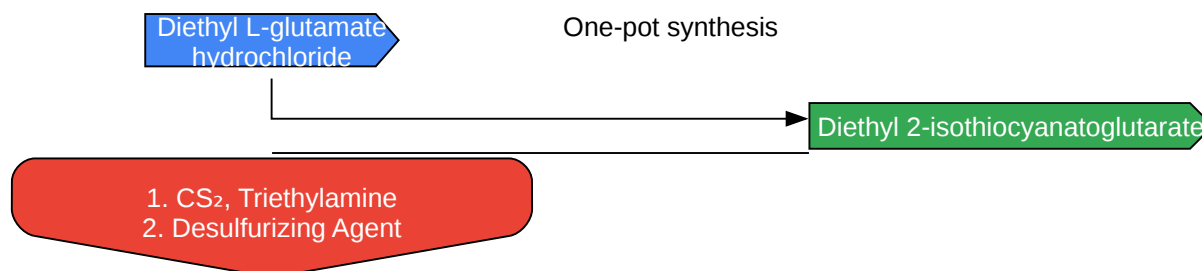
While a specific, detailed published synthesis for **Diethyl 2-isothiocyanatoglutarate** is not readily available, its structure strongly suggests a synthetic route starting from the corresponding amino acid ester, Diethyl L-glutamate hydrochloride. Two general and effective methods for the conversion of primary amines to isothiocyanates are presented below.

Method A: The Dithiocarbamate Route

This is a widely used, two-step, one-pot synthesis that avoids the use of highly toxic thiophosgene.[5] The primary amine is first reacted with carbon disulfide in the presence of a

base to form a dithiocarbamate salt. This intermediate is then treated with a desulfurizing agent to yield the isothiocyanate.

- Formation of the Dithiocarbamate Salt:
 - To a stirred solution of Diethyl L-glutamate hydrochloride (1 equivalent) in a suitable solvent (e.g., dichloromethane or a biphasic system with water) at room temperature, add a base such as triethylamine (2.2 equivalents) to neutralize the hydrochloride and facilitate the reaction.
 - Add carbon disulfide (1.2 equivalents) dropwise to the reaction mixture.
 - Stir the mixture at room temperature for 2-4 hours, or until the starting material is consumed (monitored by TLC).
- Desulfurization to the Isothiocyanate:
 - Cool the reaction mixture to 0 °C in an ice bath.
 - Add a desulfurizing agent. A common and effective choice is a slight excess of a reagent like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO⁻) or a simple oxidizing agent like iodine.[5]
 - Allow the reaction to warm to room temperature and stir for an additional 1-3 hours.
- Work-up and Purification:
 - Upon completion, the reaction mixture is typically washed with water and brine.
 - The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
 - The crude product can be purified by column chromatography on silica gel to afford pure **Diethyl 2-isothiocyanatoglutarate**.



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Caption: One-pot synthesis of **Diethyl 2-isothiocyanatoglutarate** via the dithiocarbamate route.

Method B: The Thiophosgene Route

Thiophosgene (CSCl₂) is a highly effective reagent for the direct conversion of primary amines to isothiocyanates.[6] However, it is also highly toxic and moisture-sensitive, requiring careful handling in a well-ventilated fume hood.

- Reaction Setup:
 - Dissolve Diethyl L-glutamate hydrochloride (1 equivalent) in a mixture of a non-protic solvent like dichloromethane and water.
 - Add a base such as calcium carbonate or sodium bicarbonate (excess) to neutralize the hydrochloride and the HCl generated during the reaction.
- Addition of Thiophosgene:
 - Cool the biphasic mixture to 0 °C with vigorous stirring.
 - Add a solution of thiophosgene (1.1 equivalents) in the same organic solvent dropwise.
- Reaction and Work-up:
 - Stir the reaction mixture vigorously at 0 °C to room temperature for 1-2 hours, monitoring the reaction progress by TLC.

- Once the reaction is complete, separate the organic layer.
- Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
- Remove the solvent under reduced pressure.
- Purification:
 - Purify the crude product by vacuum distillation or column chromatography.

Spectroscopic Characterization (Expected)

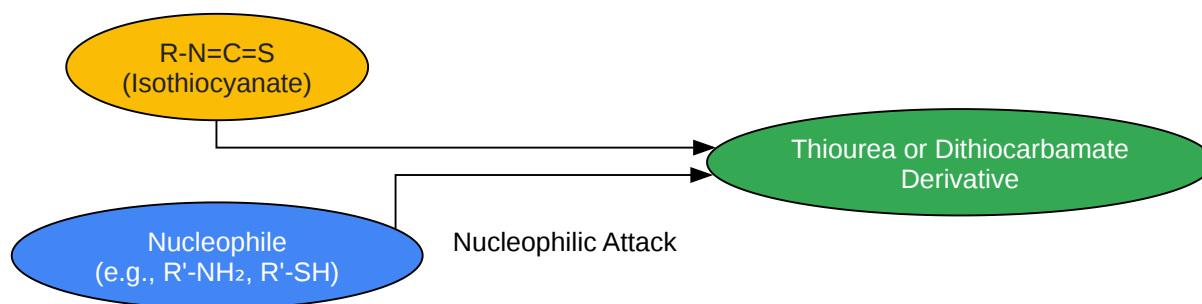
As no specific published spectra for **Diethyl 2-isothiocyanatoglutarate** are available, the following are expected characteristic signals based on the general spectroscopic properties of alkyl isothiocyanates and the diethyl glutarate backbone.

- Infrared (IR) Spectroscopy: The most prominent feature will be a strong, broad absorption band in the region of $2100\text{-}2200\text{ cm}^{-1}$ corresponding to the asymmetric stretching vibration of the -N=C=S group.[7] Other expected signals include C=O stretching of the ester groups around $1730\text{-}1750\text{ cm}^{-1}$, and C-H stretching vibrations below 3000 cm^{-1} .
- ^1H Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - The two ethyl ester groups will each show a triplet (3H) for the methyl protons and a quartet (2H) for the methylene protons.
 - The methine proton at the chiral center (C2) is expected to be a multiplet, coupled to the adjacent methylene protons.
 - The two methylene groups of the glutarate backbone will appear as complex multiplets.
- ^{13}C Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - The carbon of the isothiocyanate group (-N=C=S) is characteristically broad and may be difficult to observe, typically appearing in the range of $120\text{-}140\text{ ppm}$.[8]
 - The two ester carbonyl carbons will resonate around $170\text{-}175\text{ ppm}$.

- The remaining aliphatic carbons will appear in the upfield region of the spectrum.

Reactivity and Applications in Drug Development

The electrophilic carbon atom of the isothiocyanate group is susceptible to attack by a wide range of nucleophiles.[9] This reactivity is the cornerstone of its utility in the synthesis of various heterocyclic compounds and in bioconjugation.



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Caption: General reaction of an isothiocyanate with a nucleophile.

Synthesis of Thiourea Derivatives

Isothiocyanates readily react with primary and secondary amines to form thiourea derivatives. This reaction is robust and high-yielding, making **Diethyl 2-isothiocyanatoglutarate** an excellent building block for creating libraries of compounds for screening in drug discovery programs.

Bioconjugation and Covalent Labeling

The isothiocyanate group can react with nucleophilic residues on proteins, most notably the ϵ -amino group of lysine and the thiol group of cysteine.[2] This allows for the covalent attachment of the molecule to proteins, a technique widely used for:

- **Fluorescent Labeling:** By incorporating a fluorophore into the structure of a **Diethyl 2-isothiocyanatoglutarate** derivative, it can be used to label proteins for imaging and diagnostic applications.

- **Antibody-Drug Conjugates (ADCs):** The isothiocyanate can serve as a linker to attach a cytotoxic drug to an antibody, targeting the drug specifically to cancer cells.
- **Probing Protein-Protein Interactions:** Covalent modification of proteins can be used to study their interactions and functions.

The reactivity of isothiocyanates is pH-dependent, with the reaction with amines being more favorable at slightly basic pH.

Conclusion

Diethyl 2-isothiocyanatoglutarate is a promising, albeit under-explored, chiral building block for organic synthesis and drug development. Its synthesis from readily available Diethyl L-glutamate is feasible through established methods. The reactivity of the isothiocyanate group provides a versatile handle for the creation of diverse molecular structures and for bioconjugation applications. This guide serves as a foundational resource to stimulate further research into the chemistry and applications of this intriguing molecule.

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